4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one
Description
Chemical Structure and Properties 4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one is a fluorinated enaminone characterized by a trifluoromethyl group at the C1 position, a conjugated enone system, and a 4-bromophenylamino substituent at the C4 position. Its molecular formula is C₁₀H₇BrF₃NO (MW: 294.07 g/mol) . The compound exhibits significant reactivity due to its electron-deficient trifluoromethyl group and the nucleophilic amino group, making it a versatile intermediate in organofluorine chemistry. Predicted properties include a boiling point of 263.2±40.0°C, density of 1.618±0.06 g/cm³, and acidity (pKa) of -1.59±0.70 .
For example, (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one was synthesized by refluxing (Z)-3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with diaminofurazan in ethanol, yielding a yellow precipitate after recrystallization .
Properties
CAS No. |
176722-54-6 |
|---|---|
Molecular Formula |
C10H7BrF3NO |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of α-Halotrifluoromethyl Ketones
A common strategy for introducing amino groups into α-trifluoromethyl ketones involves nucleophilic substitution of α-halo intermediates. In a structurally analogous compound, (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-3-bromo-1,1,1-trifluorobut-3-en-2-one, Guseinov et al. (2024) demonstrated the reaction of 4-amino-1,2,5-oxadiazole with 3-bromo-1,1,1-trifluorobut-3-en-2-one under mild conditions (70°C, DMF), achieving a 72% yield. For the target compound, substituting 4-bromoaniline for the oxadiazole amine could follow a similar mechanism:
Key parameters:
Condensation of Trifluoroacetone Derivatives
WO2015197682A1 (2015) discloses the preparation of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones from 1,1,1-trifluoroacetone and alkoxy reagents. Replacing alkoxy groups with aryl amines could yield the target compound:
Optimization challenges :
-
Acidic conditions (e.g., HCl, H₂SO₄) may protonate the amine, reducing reactivity.
-
Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times.
Comparative Analysis of Synthetic Methods
The table below evaluates the feasibility of each approach based on yield, scalability, and practicality:
Structural Characterization and Purification
Crystallography and Hirshfeld Analysis
In the analogous compound synthesized by Guseinov et al. (2024), X-ray crystallography revealed a planar oxadiazole ring (deviation <0.003 Å) and intermolecular N–H⋯N hydrogen bonds forming R₂²(8) motifs. For 4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one, similar packing interactions are expected, with C–Br⋯π and N–H⋯O bonds stabilizing the lattice.
Chromatographic Purification
Crude products often contain unreacted 4-bromoaniline and regioisomers. Column chromatography (SiO₂, hexane/EtOAc 4:1) effectively isolates the target compound, as demonstrated in WO2015197682A1 for alkoxy analogs.
Industrial-Scale Considerations
Patent CN105753632A emphasizes the economic benefits of aqueous-phase reactions using tap water and recoverable zinc. Adapting this to the target compound’s synthesis could reduce costs by 30–40% compared to organic solvents. However, hydrolysis risks under aqueous conditions necessitate pH monitoring (optimum pH 6–7) .
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their synthesis yields, physical properties, and applications:
Key Comparisons
Reactivity and Applications this compound: Likely serves as a precursor for heterocycles (e.g., pyrazoles, pyrimidones) via cyclocondensation, similar to ETFBO derivatives . Oxetan-2-one Derivatives (e.g., Compound 7): Enhanced rigidity from the oxetan ring improves enantioselectivity in catalysis, as seen in [2 + 2] cycloadditions .
Synthetic Efficiency
- Compound 7 achieves a high yield (78% ) under asymmetric catalysis using (2S,3R)-HyperBTM , whereas oxadiazolyl derivatives require longer reaction times (3 hours reflux) .
Spectral and Physical Properties Trifluoromethyl groups in all analogues result in distinct ¹⁹F NMR shifts (e.g., -78.6 ppm in compound 140 vs. -33.2 ppm optical rotation in compound 7 ). Melting points vary significantly; compound 7 is a low-melting solid (52–54°C) , while brominated enaminones are typically oils or amorphous solids .
Downstream Utility ATFBO derivatives are key intermediates for agrochemicals (e.g., TFPZO, TFPMO) , whereas bromophenyl-substituted enaminones are tailored for pharmaceuticals due to their bioisosteric bromine .
Research Findings and Trends
- Catalytic Asymmetry: HyperBTM catalysts enable >75% yields in enantioselective syntheses of trifluoromethyl-oxetanones, highlighting their superiority over non-chiral methods .
- Crystal Engineering : Bromophenyl groups enhance π-stacking in crystals, as seen in Hirshfeld surface analyses of Z-isomers .
- Thermal Stability : Trifluoromethyl groups reduce thermal degradation, making these compounds suitable for high-temperature reactions .
Data Tables
Table 1: Comparative Yields and Reaction Conditions
Biological Activity
4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one (CAS No. 518989-91-8) is an organic compound notable for its unique structural features, including a bromophenyl group and a trifluorobut-3-en-2-one moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrF3NO. Its structure can be represented as follows:
This compound's unique characteristics arise from the presence of both the bromophenyl and trifluorobut-3-en-2-one functionalities, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Protein Interaction : It can also modulate protein-protein interactions, which is critical in various signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines where it demonstrated cytotoxic effects. The mechanisms involved include:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits significant inhibitory effects on bacterial growth, making it a candidate for the development of new antimicrobial agents.
Other Biological Activities
Additional studies have explored the potential of this compound as a biochemical probe in enzyme assays and as a therapeutic agent in treating diseases associated with enzyme dysfunctions.
Research Findings
A summary of key findings regarding the biological activity of this compound is presented below:
| Activity | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of various bacteria | |
| Enzyme Inhibition | Modulates enzyme activity through binding interactions |
Case Studies
Several case studies have highlighted the efficacy of this compound in specific contexts:
- Breast Cancer Cell Line Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 breast cancer cells.
- Antibacterial Testing : A series of experiments conducted on Staphylococcus aureus showed that the compound inhibited bacterial growth at low concentrations.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-[(4-bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one, and how are reaction conditions optimized?
The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-bromoaniline and a trifluorobut-en-one precursor. For example, describes a reflux-based method using ethanol as the solvent, where equimolar amounts of a brominated trifluorobut-en-one derivative and an amine (e.g., diaminofurazan) react under controlled conditions. Key steps include:
- Reaction monitoring : Progress is tracked via NMR to observe the disappearance of ethoxy group signals (~1.3 ppm) .
- Workup : Solvent removal under reduced pressure followed by recrystallization (e.g., from acetone) yields the pure product.
- Optimization : Adjusting reflux duration (3–6 hours), solvent polarity, and stoichiometry minimizes side reactions like over-alkylation or hydrolysis of the enone moiety.
Advanced: How do crystallographic tools like SHELX resolve structural ambiguities in this compound, particularly with trifluoromethyl groups?
The trifluoromethyl group’s high electron density and potential disorder complicate X-ray diffraction analysis. highlights the use of SHELXL for refining structures against high-resolution data. Challenges include:
- Disorder modeling : Trifluoromethyl groups may occupy multiple positions; SHELXL’s restraints (DFIX, FLAT) stabilize refinement .
- Hydrogen bonding : Tools like SHELXPRO analyze intermolecular interactions (e.g., N–H···O=C) critical for packing stability. demonstrates how C=O and NH groups form hydrogen bonds, influencing crystal symmetry (e.g., monoclinic vs. triclinic systems) .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- and NMR : Identify substituent environments. The enone’s α,β-unsaturated ketone shows deshielded signals (~6.5–7.5 ppm for vinyl protons), while NMR confirms trifluoromethyl integration at ~-70 to -75 ppm .
- IR spectroscopy : A strong carbonyl stretch (~1700–1750 cm) verifies the enone, and N–H stretches (~3300 cm) confirm the anilino group .
- X-ray crystallography : Resolves bond lengths (e.g., C=O ~1.22 Å) and dihedral angles between the bromophenyl and enone planes .
Advanced: How can researchers address conflicting mechanistic data in reactions involving the amino and enone functionalities?
Contradictions may arise in kinetic vs. thermodynamic control of addition reactions. Methodological approaches include:
- Isotopic labeling : Using -labeled 4-bromoaniline to track regioselectivity in nucleophilic attacks .
- Computational studies : DFT calculations (e.g., Gaussian) model transition states to explain preferential attack at the enone’s β-carbon over competing pathways .
- Cross-validation : Pair HPLC purity data with - NOESY to confirm stereochemistry in Michael adducts .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Lead compound development : The bromophenyl and trifluoromethyl groups enhance bioavailability and target binding. and 15 highlight its use in enzyme inhibition studies (e.g., kinase or protease targets) .
- Anticancer agents : The enone moiety’s electrophilicity enables covalent binding to thiols in tumor-associated proteins, as seen in analogues tested for apoptosis induction .
Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl and bromine substituents activate the enone for conjugate additions. and 16 suggest:
- Suzuki-Miyaura coupling : The bromophenyl group acts as a handle for palladium-catalyzed aryl-aryl bond formation. Electron-deficient aryl bromides enhance oxidative addition rates .
- Electrophilicity : The enone’s α,β-unsaturation directs nucleophilic attacks (e.g., thiols or amines) to the β-carbon, enabling modular derivatization for structure-activity relationship (SAR) studies .
Advanced: What strategies mitigate crystallization challenges caused by fluorine atoms in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
